molecular formula C40H36P2S B8143770 Phanephos sulfanylidene

Phanephos sulfanylidene

Cat. No.: B8143770
M. Wt: 610.7 g/mol
InChI Key: PSHYKXQAHTZXFW-UHFFFAOYSA-N
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Description

Phanephos sulfanylidene is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phanephos sulfanylidene typically involves multiple steps. One common method includes the reaction of diphenylphosphine with a tricyclic precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Solvents such as toluene or dichloromethane are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Phanephos sulfanylidene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can undergo substitution reactions where one of the phenyl groups is replaced by another substituent.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are useful in catalysis and material science.

Biology

In biological research, it is used to study the interactions between phosphine ligands and biological molecules. Its ability to form stable complexes makes it a valuable tool in bioinorganic chemistry.

Medicine

In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to form complexes with metals can be utilized to deliver therapeutic agents to specific targets in the body.

Industry

In the industrial sector, it is used in the synthesis of advanced materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of Phanephos sulfanylidene involves its ability to form stable complexes with metals. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The pathways involved often include coordination to metal centers, which can alter the electronic properties of the target molecules and influence their reactivity.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[8.2.2.2(4,7)]hexadeca-4,6,10,12,13,15-hexaene: This compound shares a similar tricyclic structure but lacks the phosphine groups.

    Phosphine,1,1’-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis [1,1-diphenyl-,stereoisomer: This is a stereoisomer of the compound and is used in enantioselective synthesis.

Uniqueness

The uniqueness of Phanephos sulfanylidene lies in its ability to form stable complexes with metals, which is not as pronounced in similar compounds. This property makes it particularly valuable in catalysis and material science applications.

Properties

IUPAC Name

(11-diphenylphosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane;sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H34P2.H2S/c1-5-13-35(14-6-1)41(36-15-7-2-8-16-36)39-29-31-21-25-33(39)27-23-32-22-26-34(28-24-31)40(30-32)42(37-17-9-3-10-18-37)38-19-11-4-12-20-38;/h1-22,25-26,29-30H,23-24,27-28H2;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHYKXQAHTZXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(CCC3=C(C=C1C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)P(C6=CC=CC=C6)C7=CC=CC=C7.S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H36P2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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